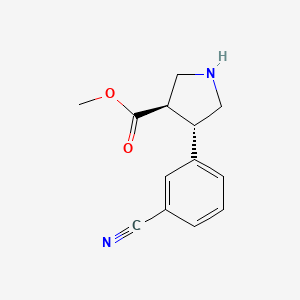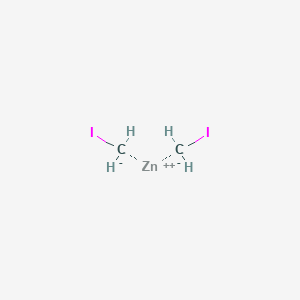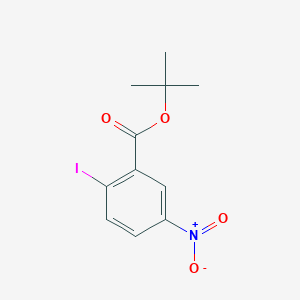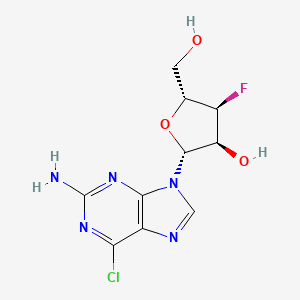
2-Pyridinamine, 5-chloro-N,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinamine, 5-chloro-N,6-dimethyl- is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a chlorine atom at the 5-position, and two methyl groups at the N and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-chloro-N,6-dimethyl- typically involves the chlorination of 2-aminopyridine followed by methylation. One common method is to react 2-aminopyridine with a chlorinating agent such as iron(III) chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-2-aminopyridine is then subjected to methylation using methyl iodide or dimethyl sulfate under basic conditions to obtain the final product .
Industrial Production Methods
On an industrial scale, the production of 2-Pyridinamine, 5-chloro-N,6-dimethyl- can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinamine, 5-chloro-N,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to 2,5-diaminopyridine derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyridinamine, 5-chloro-N,6-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-Pyridinamine, 5-chloro-N,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinamine, N,N-dimethyl-: Similar structure but lacks the chlorine atom at the 5-position.
2-Pyridinamine, 5-chloro-: Similar structure but lacks the methyl groups at the N and 6 positions.
2-Pyridinamine, 4,6-dimethyl-: Similar structure but lacks the chlorine atom at the 5-position
Uniqueness
2-Pyridinamine, 5-chloro-N,6-dimethyl- is unique due to the combination of the chlorine atom and the methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
1256824-50-6 |
|---|---|
Fórmula molecular |
C7H9ClN2 |
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
5-chloro-N,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-5-6(8)3-4-7(9-2)10-5/h3-4H,1-2H3,(H,9,10) |
Clave InChI |
HKYSQTYYXRNCRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)NC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


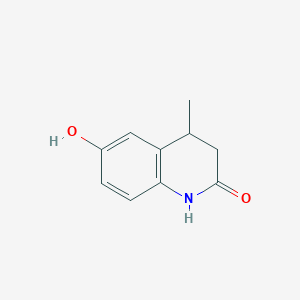
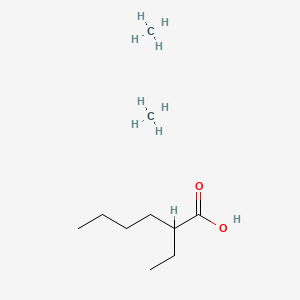
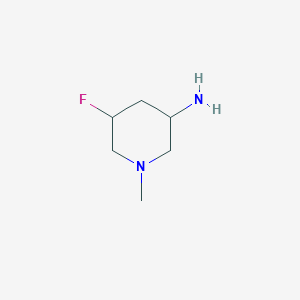
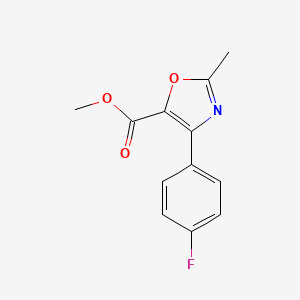
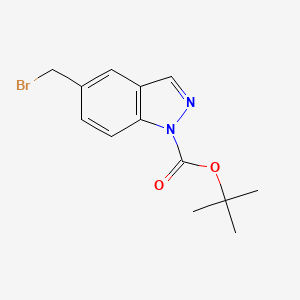
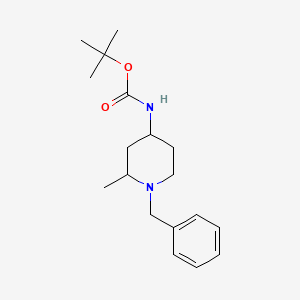
![Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12336870.png)
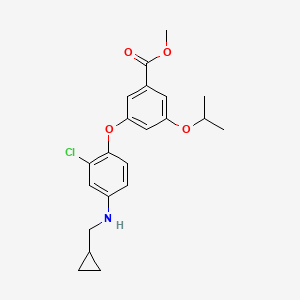
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12336882.png)
